Cas no 57090-88-7 (1H-imidazole-5-carbonitrile)

1H-Imidazole-5-carbonitrile is a heterocyclic organic compound featuring a nitrile group attached to the 5-position of the imidazole ring. This structure lends it utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and functionalized heterocycles. Its reactive nitrile group enables further derivatization, facilitating the construction of more complex molecular architectures. The compound’s stability and compatibility with a range of reaction conditions make it suitable for use in multi-step synthetic routes. It is commonly employed in medicinal chemistry for the preparation of biologically active molecules, including inhibitors and ligands, due to its ability to modulate electronic and steric properties.
1H-imidazole-5-carbonitrile structure
1H-imidazole-5-carbonitrile structure
Product Name:1H-imidazole-5-carbonitrile
CAS No:57090-88-7
MF:C4H3N3
MW:93.086719751358
MDL:MFCD00233358
CID:57066
PubChem ID:564457
Update Time:2025-06-11

1H-imidazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-carbonitrile
    • 1H-imidazole-5-carbonitrile
    • 4-Cyanoimidazole
    • 1H-Imidazole-4-carbonitrile(9CI)
    • 1H-Imidazol-4-nitrile
    • 4-Cyano-1H-imidazole
    • 4-Imidazolecarbonitrile
    • imidazole-4-carbonitrile
    • 3h-imidazole-4-carbonitrile
    • NWVGXXPWOYZODV-UHFFFAOYSA-N
    • PubChem18770
    • 5-imidazole carbonitrile
    • 1H-imidazol-4-kohlenitrile
    • KSC269A8N
    • 4-cyanoimidazole, AldrichCPR
    • 1H-Imidazole-4-carbonitrile #
    • BCP21315
    • SBB055864
    • CL2218
    • B
    • STL557430
    • BBL103620
    • FT-0647195
    • AM20100401
    • EN300-88526
    • AC-7523
    • A8151
    • CS-W005112
    • 196413-23-7
    • AKOS015854511
    • Q-103112
    • W3M
    • DTXSID90340407
    • MFCD00233358
    • 57090-88-7
    • AKOS006282284
    • 4-(TRIFLUOROMETHOXY)CINNAMICALDEHYDE
    • AS-11106
    • SY007663
    • MFCD08234853
    • ALBB-036382
    • DB-005727
    • MDL: MFCD00233358
    • Inchi: 1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7)
    • InChI Key: NWVGXXPWOYZODV-UHFFFAOYSA-N
    • SMILES: N1C=NC=C1C#N

Computed Properties

  • Exact Mass: 93.03270
  • Monoisotopic Mass: 93.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.5
  • XLogP3: 0.1

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.3
  • Melting Point: 145-147°C
  • Boiling Point: 388.2°C at 760 mmHg
  • Flash Point: 130.8℃
  • Refractive Index: 1.55
  • PSA: 52.47000
  • LogP: 0.28138

1H-imidazole-5-carbonitrile Security Information

1H-imidazole-5-carbonitrile Pricemore >>

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1H-imidazole-5-carbonitrile Production Method

1H-imidazole-5-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:57090-88-7)1H-imidazole-5-carbonitrile
Order Number:A8151
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):292.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:57090-88-7)1H-Imidazole-4-carbonitrile
Order Number:sfd15212
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com

1H-imidazole-5-carbonitrile Related Literature

Additional information on 1H-imidazole-5-carbonitrile

Comprehensive Overview of 1H-imidazole-5-carbonitrile (CAS No. 57090-88-7): Properties, Applications, and Industry Trends

1H-imidazole-5-carbonitrile (CAS No. 57090-88-7) is a versatile heterocyclic compound widely recognized for its significance in pharmaceutical and agrochemical research. This nitrile-functionalized imidazole derivative exhibits unique chemical properties, making it a valuable intermediate in organic synthesis. With the growing demand for imidazole-based compounds in drug discovery, this molecule has garnered substantial attention from researchers and industry professionals alike.

The molecular structure of 1H-imidazole-5-carbonitrile features a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1,3-positions), with a cyano group (-CN) at the 5-position. This configuration contributes to its reactivity in nucleophilic substitution reactions and cyclization processes, which are critical for constructing complex molecular architectures. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with current trends in targeted therapy research.

In the context of green chemistry advancements, 57090-88-7 has been explored as a building block for sustainable synthesis routes. Researchers are investigating its potential in catalyzed cross-coupling reactions, particularly in palladium-catalyzed transformations, which minimize waste generation. This aligns with the pharmaceutical industry's focus on atom economy and process intensification—topics frequently searched in academic and industrial databases.

The compound's physicochemical properties have been extensively characterized. It typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These properties make it suitable for various high-throughput screening applications in drug discovery. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed for purity assessment, addressing quality control concerns frequently raised by procurement specialists.

Recent patent analyses reveal growing interest in 1H-imidazole-5-carbonitrile derivatives for electronic materials applications. Its electron-deficient character and planar structure make it a candidate for developing organic semiconductors and light-emitting diodes (OLEDs). This multidisciplinary applicability responds to the increasing search volume for functional materials in the renewable energy sector.

From a regulatory perspective, 57090-88-7 is not classified under restricted categories, facilitating its global trade and research utilization. However, proper laboratory handling protocols should be followed, as with all fine chemicals. The compound's stability under ambient conditions and compatibility with common reagents contribute to its popularity in medicinal chemistry workflows.

The synthesis of 1H-imidazole-5-carbonitrile typically involves cyclocondensation reactions of appropriate precursors, with recent literature emphasizing microwave-assisted synthesis for improved yields. These methodological advancements address the frequent search queries regarding time-efficient synthetic routes in process chemistry forums.

In the pharmaceutical landscape, this compound serves as a precursor for bioactive molecules targeting various diseases. Its hydrogen bond acceptor/donor capabilities make it particularly valuable in designing small molecule drugs with enhanced binding affinity. Recent publications highlight its incorporation into anticancer scaffolds, responding to the sustained interest in oncology research.

Market analysts note steady growth in demand for imidazole derivatives, with 57090-88-7 maintaining a stable position in specialty chemical catalogs. The compound's cost-effectiveness and commercial availability make it accessible to both academic and industrial researchers, addressing common procurement-related search queries.

Quality specifications for 1H-imidazole-5-carbonitrile typically require ≥98% purity, with stringent controls on heavy metal content and residual solvents. These parameters are crucial for researchers investigating structure-activity relationships (SAR), where compound purity directly impacts biological assay results—a frequent concern reflected in scientific discussion forums.

Emerging applications in bioconjugation chemistry have expanded the utility of this compound. Its cyano group can serve as a handle for click chemistry modifications, enabling the construction of biologically active conjugates. This aligns with current trends in theranostic agent development, a hot topic in precision medicine research.

From an intellectual property perspective, numerous patents describe novel applications of 1H-imidazole-5-carbonitrile derivatives, particularly in crop protection formulations. This reflects the agricultural industry's search for next-generation fungicides with improved environmental profiles.

Analytical challenges associated with this compound often involve chromatographic separation from reaction byproducts. Recent advancements in UHPLC methods have addressed these issues, providing solutions to common analytical chemistry questions found in technical forums.

The future outlook for 57090-88-7 remains positive, with projected growth in its application across life sciences and material science sectors. Ongoing research into its structure-property relationships continues to uncover new potential uses, ensuring its relevance in cutting-edge scientific investigations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57090-88-7)1H-imidazole-5-carbonitrile
A8151
Purity:99%
Quantity:100g
Price ($):292.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:57090-88-7)1H-Imidazole-4-carbonitrile
sfd15212
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email